2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic thiophene derivative characterized by a tetrahydrobenzo[b]thiophene core substituted with a 3-(ethylsulfonyl)benzamido group at position 2 and a carboxamide group at position 2.
Properties
IUPAC Name |
2-[(3-ethylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-2-26(23,24)12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-4-9-14(13)25-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEIHOMKZXTNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3-(ethylsulfonyl)benzoic acid with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, followed by amide bond formation under dehydrating conditions. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of the amide group can produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity
- Ethyl-2-(p-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S8): Exhibited significant cytotoxicity against A-549 lung cancer cells (IC₅₀ ~10⁻⁴ M), attributed to the electron-withdrawing p-bromo group enhancing cellular uptake .
- Target Compound : The ethylsulfonyl group may similarly enhance anticancer activity by improving solubility and membrane permeability, though experimental validation is needed .
Antioxidant Activity
- 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (92b): Showed 55.5% nitric oxide scavenging at 100 μM, linked to the polar carboxamide group .
- Target Compound : The ethylsulfonyl group may augment radical scavenging via its electron-deficient sulfur atom, though direct comparisons require further study .
AChE Inhibition
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido derivative (122) : Demonstrated 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40%) .
- Target Compound : The ethylsulfonyl group’s steric bulk may hinder enzyme binding compared to smaller substituents, suggesting lower AChE activity .
Physicochemical Properties
| Compound Name | Substituents | Molecular Weight | Predicted pKa | Key Features |
|---|---|---|---|---|
| Target Compound | 3-(Ethylsulfonyl)benzamido | Not Reported | ~12.02 (acidic) | High polarity, electron-withdrawing |
| CAS 313662-67-8 | 4-(Piperidin-1-ylsulfonyl)benzamido | 447.57 | 12.02 ± 0.20 | Increased solubility due to piperidine |
| CAS 301305-73-7 | 3,4-Dimethoxybenzamido | 360.43 | Not Reported | Electron-donating, lipophilic |
| Compound 92b | 2-Cyanoacetamido | ~277.33 | ~10.5 | High polarity, nitrile group |
Pharmacokinetic Considerations
- Solubility : The ethylsulfonyl group in the target compound likely improves aqueous solubility compared to methoxy analogs (e.g., CAS 301305-73-7) but may reduce it relative to piperidinylsulfonyl derivatives (CAS 313662-67-8) .
Biological Activity
2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel compound belonging to the class of benzo[b]thiophene derivatives. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article focuses on its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : 2-[(3-ethylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
The molecular formula is , and its molecular weight is approximately 406.52 g/mol.
The biological activity of 2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may:
- Inhibit Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.
- Modulate Receptor Activity : The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Studies have demonstrated that the compound exhibits significant antimicrobial properties against a range of pathogens. It has been particularly effective against Gram-positive bacteria and certain fungi.
Anticancer Potential
Preliminary investigations suggest that 2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models indicated that administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
- Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against various microbial strains. Results showed a notable inhibition zone against Staphylococcus aureus and Candida albicans, indicating its broad-spectrum antimicrobial activity.
Comparative Analysis
When compared to similar compounds within the benzo[b]thiophene class, 2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide demonstrates unique properties due to its specific substitution pattern.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-(3-(Ethylsulfonyl)benzamido)... | High | Moderate |
| Benzo[b]thiophene derivative A | Moderate | Low |
| Benzo[b]thiophene derivative B | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
